2-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, an ethylsulfanyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Levocetirizine amide: A related compound with a similar structural motif.
5-chloro-2-ethylsulfanyl-benzothiazole: Another compound with an ethylsulfanyl group and a heterocyclic ring.
Uniqueness
2-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS2/c1-2-18-12-16-15-11(19-12)14-10(17)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMULJRRBBEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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